molecular formula C27H26FN7O5 B6456348 7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 2548985-88-0

7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B6456348
CAS RN: 2548985-88-0
M. Wt: 547.5 g/mol
InChI Key: XCVOGDGJTFLLTH-UHFFFAOYSA-N
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Description

The compound “7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a fluoroquinolone-based compound . Fluoroquinolones are a class of antibacterial compounds that play an important role as an anti-infective agent and are widely prescribed for various infections .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the reaction of a lead molecule with thionyl chloride to give an acid chloride, which then reacts with hydrazine hydrate to afford a hydrazide . The hydrazide then undergoes condensation with substituted aromatic aldehydes to give a Schiff base . This Schiff base then reacts with N-(4-methoxyphenyl) piperazine and thioglycolic acid to furnish the final compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,4-dihydroquinoline-3-carboxylic acid moiety, a piperazine ring, and a 1,2,3-triazole ring . The presence of these functional groups contributes to the compound’s biological activity.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of an acid chloride, the formation of a hydrazide, condensation to form a Schiff base, and reaction with N-(4-methoxyphenyl) piperazine and thioglycolic acid .

Scientific Research Applications

Antibacterial Activity

The incorporation of 1,2,4-triazole hybrids with (fluoro)quinolone drugs has led to promising drug candidates with potent antimicrobial effects . Specifically, this compound exhibits activity against resistant bacterial strains. Researchers have explored its potential as an antibacterial agent, especially in the context of combating drug-resistant pathogens.

Catalysis

The compound’s structure suggests potential for catalytic applications. For instance, electron-rich arenes are well tolerated, allowing for the preparation of various derivatives . Investigating its catalytic properties could lead to novel applications in organic synthesis and chemical transformations.

Flavonoid Derivatives

While not directly related to flavonoids, the presence of a phenyl-substituted 1-phenylpropane moiety in this compound warrants attention. Flavonoids, known for their diverse biological activities, share structural similarities with this compound. Further exploration may reveal unexpected connections or applications in the realm of natural products and health-related research .

Mechanism of Action

Target of Action

Similar compounds, such as ciprofloxacin derivatives, are known to inhibit dna gyrase , a type II topoisomerase that is essential for bacterial DNA replication .

Mode of Action

The compound likely interacts with its target, DNA gyrase, by binding to it and inhibiting its activity . This prevents the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription . The inhibition of DNA gyrase leads to the cessation of these processes, resulting in bacterial cell death .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria by inhibiting DNA gyrase . This enzyme is responsible for introducing negative supercoils into DNA, which helps to counteract the positive supercoils introduced during processes like DNA replication and transcription . By inhibiting DNA gyrase, the compound prevents the proper supercoiling of bacterial DNA, leading to the cessation of these processes .

Pharmacokinetics

Similar compounds, such as ciprofloxacin, are known to have good oral bioavailability, are widely distributed in the body, are metabolized in the liver, and are excreted in the urine and feces . These properties likely contribute to the compound’s bioavailability and its ability to reach its target in the bacterial cell .

Result of Action

The result of the compound’s action is the inhibition of bacterial DNA replication and transcription, leading to bacterial cell death . This makes the compound potentially useful as an antibacterial agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target . Similarly, high temperatures might lead to the degradation of the compound, reducing its efficacy . The presence of other substances might also affect the compound’s action, for instance, by competing with it for binding to its target .

Future Directions

The compound and its derivatives could potentially be explored further for their antimicrobial and antifungal activities . Additionally, given the wide range of biological activities exhibited by fluoroquinolones, this compound could also be investigated for other potential therapeutic applications .

properties

IUPAC Name

7-[4-[5-amino-1-(4-methoxyphenyl)triazole-4-carbonyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN7O5/c1-40-17-6-4-16(5-7-17)35-25(29)23(30-31-35)26(37)33-10-8-32(9-11-33)22-13-21-18(12-20(22)28)24(36)19(27(38)39)14-34(21)15-2-3-15/h4-7,12-15H,2-3,8-11,29H2,1H3,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVOGDGJTFLLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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